1-(2-Fluorophenyl)cyclopropanamine
Description
Overview of the Cyclopropanamine Scaffold in Medicinal Chemistry
The cyclopropanamine scaffold is a recurring motif in the design of modern pharmaceuticals. longdom.org Its unique combination of a strained three-membered ring and a reactive amine group confers a set of chemical properties that are highly advantageous for drug development. longdom.org
The cyclopropyl (B3062369) group is a small, rigid, and strained ring system that imparts unique conformational constraints on a molecule. scientificupdate.comhyphadiscovery.com This rigidity can be beneficial in drug design as it can lock a molecule into a bioactive conformation, potentially increasing its binding affinity and potency. scientificupdate.com The strained nature of the cyclopropane (B1198618) ring, with its approximately 60° bond angles, enhances its reactivity and allows for various chemical transformations. longdom.org The carbon-carbon bonds within the cyclopropyl ring have a higher p-character than typical alkanes, and the carbon-hydrogen bonds are shorter and stronger, which can lead to increased metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes. scientificupdate.comhyphadiscovery.com This moiety is found in numerous FDA-approved drugs and is often used as a bioisosteric replacement for alkenes or as a rigid linker to improve pharmacological properties. scientificupdate.comresearchgate.net
The introduction of fluorine into a drug candidate is a widely used strategy in medicinal chemistry to enhance its pharmacological profile. tandfonline.com Fluorine is a small, highly electronegative atom that can profoundly influence a molecule's properties. tandfonline.com Key impacts of fluorine substitution include:
Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage. Blocking metabolically vulnerable sites with fluorine can prolong a drug's half-life. nih.gov
Lipophilicity and Bioavailability: Fluorination generally increases a molecule's lipophilicity, which can improve its absorption and ability to cross cell membranes. nih.gov However, the effect on lipophilicity can be complex and context-dependent.
Binding Affinity: Fluorine can enhance the binding affinity of a compound to its target protein through direct interactions or by influencing the polarity of nearby functional groups. tandfonline.com
Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as amines. This can improve oral absorption and bioavailability by increasing the proportion of the un-ionized form of the drug at physiological pH. tandfonline.com
Historical Context of Aryl-Substituted Cyclopropanamines in Drug Discovery
The journey of aryl-substituted cyclopropanamines in drug discovery has its roots in the development of monoamine oxidase inhibitors (MAOIs). One of the earliest and most well-known examples is tranylcypromine, a phenylcyclopropylamine, which was developed as an antidepressant. researchgate.net This class of compounds demonstrated the potential of the cyclopropylamine (B47189) scaffold to interact with biological targets. The development of cross-coupling reactions, such as the Buchwald-Hartwig amination, has significantly facilitated the synthesis of aryl-substituted amines, including cyclopropanamines, making a wider range of these structures accessible for medicinal chemistry research. nih.gov The combination of an aromatic ring and a cyclopropylamine moiety has proven to be a valuable pharmacophore in the design of various therapeutic agents. researchgate.net
Distinction and Research Focus on the 1-(2-Fluorophenyl)cyclopropanamine Isomer
The specific placement of the fluorine atom on the phenyl ring is a critical determinant of a molecule's biological activity. The focus on the 1-(2-fluorophenyl) isomer is driven by the understanding that positional isomers can have vastly different pharmacological profiles.
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | Data not available in search results | C9H10FN uni.lu | 151.18 uni.lu |
| (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine | 220349-80-4 simsonpharma.com | C9H10FN simsonpharma.com | 151.18 simsonpharma.com |
| (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | Data not available in search results | C9H9F2N caymanchem.com | 169.17 caymanchem.com |
Stereochemistry plays a crucial role in the biological activity of cyclopropanamine derivatives. nih.gov The presence of chiral centers in these molecules means they can exist as different enantiomers, which are non-superimposable mirror images of each other. nih.gov These enantiomers can have markedly different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral. nih.gov
For substituted cyclopropanamines, such as those with a phenyl group, at least two chiral centers can exist, leading to the possibility of multiple diastereomers (e.g., cis and trans isomers) and their respective enantiomers (e.g., (1R,2S) and (1S,2R)). The absolute configuration at each chiral center is designated using the R/S nomenclature. nih.gov It is well-established in drug development that a single enantiomer of a chiral drug may be responsible for the desired therapeutic effect, while the other enantiomer may be inactive, less active, or even contribute to undesirable side effects. nih.gov Therefore, the stereoselective synthesis and evaluation of individual stereoisomers of this compound and related compounds are critical areas of research.
| Compound Name | Stereochemistry | CAS Number |
|---|---|---|
| 2-(4-Fluorophenyl)cyclopropanamine hydrochloride | (1R,2S) sigmaaldrich.com | 1314324-00-9 sigmaaldrich.com |
| 2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride | (1R,2S) chemicalbook.com | 1402222-66-5 chemicalbook.com |
Advanced Synthetic Routes to the Cyclopropanamine Core
Cyclopropanation Reactions for Formation of the Ring Structure
Cyclopropanation, the process of generating cyclopropane rings, is fundamental to the synthesis. nih.gov These reactions often involve highly reactive species like carbenes or carbenoids due to the high ring strain of the product. nih.gov
Common methods for forming the cyclopropane ring include:
Simmons-Smith Reaction: This classic method uses a carbenoid, typically iodomethylzinc iodide formed from diiodomethane and a zinc-copper couple, to convert an alkene to a cyclopropane. nih.gov The reaction is stereospecific, with the geometry of the starting alkene being retained in the cyclopropane product. nih.gov
Reactions with Diazo Compounds: Diazo compounds can react with olefins to produce cyclopropanes. This can occur through a 1,3-dipolar cycloaddition to form a pyrazoline, which then eliminates nitrogen gas, or through metal-catalyzed decomposition of the diazo compound to form a carbene that adds to the alkene. nih.gov Rhodium(II) and copper complexes are common catalysts for these transformations. rsc.org
Corey-Chaykovsky Reaction: This reaction involves the use of sulfur ylides, such as dimethylsulfoxonium methylide, to react with α,β-unsaturated carbonyl compounds, leading to the formation of a cyclopropane ring. nih.gov This method is particularly useful for creating cyclopropyl ketones or esters which can be later converted to the amine.
Intramolecular Cyclization: The cyclopropane ring can also be formed via intramolecular nucleophilic substitution, such as in the Wurtz coupling of a 1,3-dihalide or the base-mediated cyclization of a γ-halonitrile. nih.gov
A common precursor for the amine is the corresponding cyclopropanecarboxylic acid or nitrile. For instance, α-alkylation of a substituted phenylacetonitrile with 1,2-dibromoethane can yield a 1-phenylcyclopropanecarbonitrile, which can then be converted to the amine. chemrxiv.org
Stereoselective Synthesis Approaches for Chiral Purity
Achieving high chiral purity is often crucial for pharmaceutical applications. Stereoselective synthesis of the cyclopropanamine core can be accomplished through several strategies that control the three-dimensional arrangement of atoms. nih.gov
Diastereoselective Methods: One approach involves using a chiral auxiliary. For example, a substituted cinnamic acid can be derivatized with a chiral auxiliary like Oppolzer's sultam. nih.gov A subsequent diastereoselective cyclopropanation reaction establishes the desired stereochemistry on the cyclopropane ring. Removal of the auxiliary then provides the enantiomerically enriched cyclopropanecarboxylic acid, which can be converted to the amine via a Curtius rearrangement. nih.gov Similarly, L-menthol has been used as a chiral auxiliary to direct the stereochemical outcome of cyclopropanation. acs.org The directing effect of nearby functional groups, such as hydroxyl groups, can also be exploited to achieve high diastereoselectivity in Simmons-Smith type reactions. nih.gov
Enantioselective Catalysis: The use of chiral catalysts provides a more atom-economical approach to enantiomerically pure cyclopropanes.
Rhodium-catalyzed reactions: Chiral rhodium(II) catalysts are effective in catalyzing the asymmetric cyclopropanation of alkenes with diazoacetates, yielding optically active cyclopropane carboxylates. acs.org
Titanium-catalyzed reactions: Chiral titanium-TADDOLate complexes can catalyze the enantioselective cyclopropanation of allylic alcohols. acs.org
Chiral Oxazaborolidine Catalysts: These have been used for the stereochemical reduction of ketone intermediates in multi-step syntheses leading to chiral cyclopropane derivatives. nih.govacs.org
These methods allow for the preparation of specific stereoisomers of the cyclopropanamine core, which is essential for studying their biological activity.
Introduction of the 2-Fluorophenyl Moiety
The placement of the fluorine atom at the ortho position of the phenyl ring is a defining feature of the target molecule. This can be achieved either by starting with a pre-fluorinated building block or by attaching the aryl group to a pre-formed cyclopropane ring.
Strategies for Ortho-Fluorination on the Phenyl Ring
While direct, late-stage C-H fluorination is an active area of research, synthetic routes to this compound typically employ starting materials that already contain the fluorine atom. rsc.orgnih.govrsc.org This approach avoids potential issues with regioselectivity and harsh reaction conditions associated with direct fluorination of a complex molecule.
However, several modern methods for C-H fluorination could theoretically be applied:
Directed C-H Fluorination: Palladium-catalyzed reactions can achieve ortho-fluorination, often using a directing group to position the catalyst. rsc.org For example, functional groups like pyridines or amides can direct the fluorination to the ortho C-H bond of a phenyl ring. acs.org
Electrophilic Fluorination: Reagents like Selectfluor® can be used for the electrophilic fluorination of arenes, though achieving high regioselectivity for the ortho position on an unactivated ring can be challenging without a directing group. nih.govmdpi.com
Nucleophilic Fluorination: The synthesis of fluoroarenes from hypervalent iodine precursors using nucleophilic fluoride sources like potassium fluoride is another strategy. rsc.org
These late-stage fluorination techniques offer potential alternative routes but are often less direct than starting with precursors like 2-fluorobenzaldehyde or 1-fluoro-2-iodobenzene. nih.govrsc.org
Coupling Reactions for Aryl Group Attachment
Cross-coupling reactions are a powerful tool for forming the carbon-carbon bond between the cyclopropane ring and the 2-fluorophenyl group. These methods typically involve the reaction of a cyclopropyl organometallic reagent with a fluorinated aryl halide or triflate.
| Coupling Reaction | Cyclopropyl Reagent | Aryl Reagent | Catalyst System | Key Features |
| Suzuki-Miyaura Coupling | Cyclopropylboronic acid or Potassium cyclopropyltrifluoroborate | (2-Fluorophenyl)halide or triflate | Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) with a phosphine ligand (e.g., XPhos) | Tolerates a wide range of functional groups; reaction with optically active boronic acids proceeds with retention of configuration. organic-chemistry.orgnih.gov |
| Nickel-Catalyzed Reductive Coupling | Cyclopropylamine NHP ester | (2-Fluorophenyl)halide | Nickel catalyst | Provides direct access to 1-arylcyclopropylamines from their corresponding carboxylic acid derivatives; proceeds rapidly with high functional group tolerance. acs.org |
| Palladium-Catalyzed C-N Coupling | Cyclopropylamine | (2-Fluorophenyl)bromide | Pd₂(dba)₃ with a phosphine ligand (e.g., BINAP) | Directly forms the N-aryl bond, yielding N-(2-fluorophenyl)cyclopropylamine. researchgate.net |
These coupling strategies offer versatile and efficient methods for attaching the pre-fabricated 2-fluorophenyl moiety to the cyclopropane core, often with excellent control over the final structure. The nickel-catalyzed method is particularly noteworthy as it directly yields the desired 1-arylcyclopropanamine structure. acs.org
Functional Group Interconversions and Derivatization
The final step in the synthesis of this compound often involves the transformation of a precursor functional group into the primary amine. Additionally, the amine itself can be further derivatized to explore structure-activity relationships.
Formation of the Amine: The conversion of other functional groups, particularly a carboxylic acid or a nitrile located at the C1 position of the cyclopropane ring, into an amine is a common synthetic endgame. solubilityofthings.comvanderbilt.edu
From Carboxylic Acids (Curtius Rearrangement): A 1-(2-fluorophenyl)cyclopropanecarboxylic acid can be converted to an acyl azide, typically using diphenylphosphoryl azide (DPPA) or by treating an acyl chloride with sodium azide. nih.gov Upon heating, the acyl azide undergoes a Curtius rearrangement to form an isocyanate, which is then hydrolyzed under acidic or basic conditions to yield the primary amine. chemrxiv.orgnih.gov
From Nitriles (Reduction): A 1-(2-fluorophenyl)cyclopropanecarbonitrile can be reduced to the corresponding primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. vanderbilt.edu
From Amides (Hofmann Rearrangement or Reduction): A cyclopropanecarboxamide can be converted to the amine via the Hofmann rearrangement or reduced directly using strong reducing agents.
Derivatization of the Amine: Once synthesized, the primary amine of this compound can be readily modified. A common derivatization is the formation of amides through reaction with acyl chlorides or carboxylic acids using coupling reagents. chemrxiv.org This allows for the exploration of a wide range of structures and is a key step in the synthesis of more complex molecules. Other transformations include reactions with sulfonyl chlorides to form sulfonamides or alkylation to form secondary or tertiary amines. These derivatizations are crucial for tuning the physicochemical and pharmacological properties of the parent compound. researchgate.netmit.edu
An exploration of the synthetic methodologies and chemical transformations involving this compound reveals a versatile scaffold amenable to a variety of chemical modifications. This article details the reactions targeting the amine functionality and the phenyl ring, as well as the synthesis of its analogs and derivatives through N-substitution and variations in the phenyl substituent.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-fluorophenyl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-8-4-2-1-3-7(8)9(11)5-6-9/h1-4H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUHZJKXCBFDEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640625 | |
| Record name | 1-(2-Fluorophenyl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886366-50-3 | |
| Record name | 1-(2-Fluorophenyl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Fluorophenyl)cyclopropanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Molecular Interactions and Biological Activities of 1 2 Fluorophenyl Cyclopropanamine
Enzyme Inhibition Profiles and Mechanisms
The biological activity of a compound is largely dictated by its ability to interact with and modulate the function of proteins, particularly enzymes. The unique structural features of 1-(2-Fluorophenyl)cyclopropanamine, including the reactive cyclopropylamine (B47189) moiety and the substituted phenyl ring, make it a candidate for interaction with several key enzymes.
Lysine Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histone and non-histone proteins. Its dysregulation is implicated in various diseases, making it an attractive therapeutic target.
Derivatives of trans-2-phenylcyclopropylamine (PCPA) are well-established mechanism-based irreversible inhibitors of LSD1. nih.govnih.gov The inhibitory action stems from the enzymatic oxidation of the cyclopropylamine by the FAD cofactor within the enzyme's active site. This process leads to the opening of the cyclopropane (B1198618) ring and the subsequent formation of a covalent adduct with the FAD cofactor. nih.gov This covalent modification effectively inactivates the enzyme. Structural and mass spectrometry analyses have confirmed the formation of a distinct FAD-PCPA adduct in LSD1. fishersci.com Given that this compound is a derivative of PCPA, it is proposed to follow a similar mechanism of irreversible inhibition through covalent bond formation with the FAD cofactor of LSD1.
The structure-activity relationship (SAR) of PCPA derivatives in the context of LSD1 inhibition has been a subject of extensive research. Modifications to the phenyl ring of PCPA have been shown to significantly influence inhibitory potency and selectivity. nih.gov Structural studies of LSD1 in complex with PCPA have revealed that the phenyl ring of the FAD-PCPA adduct does not form extensive interactions with the active-site residues. fishersci.com This observation has spurred the design of more potent inhibitors by introducing substitutions on the phenyl ring to better engage with neighboring residues. fishersci.com
| Compound | Inhibitory Constant (Ki) | Inactivation Rate (kinact) | Reference |
|---|---|---|---|
| trans-2-Phenylcyclopropylamine (PCPA) | 242 µM | 0.0106 s⁻¹ | nih.govnih.gov |
| This compound | Data not available | Data not available | - |
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. sigmaaldrich.com Inhibitors of AChE are used in the treatment of various neurological conditions. A study investigating a series of O-substituted N-(2-phenylcyclopropyl)carbamates found that these compounds exhibit moderate inhibitory activity against AChE, with IC50 values in the micromolar range. nih.gov While these carbamate (B1207046) derivatives are structurally related to this compound, no direct scientific literature was found to report the modulation of AChE activity by this compound itself.
| Compound | IC50 | Reference |
|---|---|---|
| O-substituted N-(2-phenylcyclopropyl)carbamates | 54.8-94.4 µM | nih.gov |
| This compound | Data not available | - |
Nitric Oxide Synthase (NOS) exists in three main isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). These enzymes are responsible for the production of nitric oxide, a key signaling molecule. The selective inhibition of these isoforms is a significant area of research.
Research into the inhibition of NOS isoforms by phenyl-substituted compounds has shown that substitutions on the phenyl ring can confer selectivity. For example, 1-(2-trifluoromethylphenyl)imidazole (B1683252) (TRIM) has been identified as a relatively potent and selective inhibitor of nNOS over eNOS. evitachem.com However, a thorough search of the scientific literature did not yield any studies demonstrating the direct inhibition of any NOS isoform by this compound or its selectivity for nNOS.
| Compound | Target | IC50 | Reference |
|---|---|---|---|
| 1-(2-Trifluoromethylphenyl)imidazole (TRIM) | nNOS | 28.2 µM | evitachem.com |
| 1-(2-Trifluoromethylphenyl)imidazole (TRIM) | iNOS | 27.0 µM | evitachem.com |
| 1-(2-Trifluoromethylphenyl)imidazole (TRIM) | eNOS | 1057.5 µM | evitachem.com |
| This compound | nNOS, eNOS, iNOS | Data not available | - |
Inhibition of Nitric Oxide Synthase (NOS) Isoforms
Receptor Binding and Modulation
The ability of this compound to bind to and modulate the activity of various receptors is a key determinant of its potential biological effects, particularly within the central nervous system and in physiological pathways such as platelet aggregation.
The serotonin (B10506) 5-HT2C receptor is a G protein-coupled receptor that is a target for various therapeutic agents, including those for psychiatric disorders. nih.govfrontiersin.orgnih.gov While direct binding data for this compound at the 5-HT2C receptor is not explicitly detailed in the available literature, studies on structurally related compounds provide valuable insights. For instance, research on N-substituted 2-phenylcyclopropylmethylamines has shown that these compounds can act as functionally selective 5-HT2C receptor agonists. nih.gov
The presence and position of substituents on the phenyl ring have been shown to be critical for potency and selectivity. Specifically, a 2-alkoxy and a 5-fluoro substituent on the phenyl ring of 2-phenylcyclopropylmethylamines have been found to confer excellent 5-HT2C potency and selectivity over the 5-HT2A and 5-HT2B receptor subtypes. nih.gov This suggests that the 2-fluoro substitution in this compound could play a significant role in its interaction with the 5-HT2C receptor. The binding of ligands to the 5-HT2C receptor can be influenced by specific amino acid residues within the binding pocket, and the fluorine atom could engage in favorable interactions, such as halogen bonds or hydrophobic interactions. nih.gov
The P2Y12 receptor is a crucial component in ADP-mediated platelet activation and aggregation, making it a key target for antiplatelet therapies. nih.govnih.gov While there is no direct evidence of this compound acting as a P2Y12 receptor antagonist, the structurally related compound ticagrelor (B1683153) provides a compelling case for the importance of the fluorophenylcyclopropylamine moiety in this context.
Ticagrelor, a potent and reversible P2Y12 receptor antagonist, contains a (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine group. nih.govnih.gov This substructure is critical for its binding and inhibitory activity. The search for new reversible P2Y12 antagonists has been a major focus in medicinal chemistry, aiming to improve upon earlier drugs like clopidogrel. nih.gov The development of reversible inhibitors like ticagrelor represents a significant advancement, offering a different pharmacological profile compared to the irreversible inhibition of thienopyridines. nih.govnih.gov The structure-activity relationship studies of P2Y12 antagonists highlight the importance of specific structural features for optimal receptor interaction, and the fluorinated phenylcyclopropylamine unit is a key component in the design of some of these next-generation antiplatelet agents. nih.gov
Cellular Mechanisms and Pathways
The effects of a compound at the cellular level, including the induction of apoptosis and modulation of the cell cycle, are fundamental to understanding its potential therapeutic applications, particularly in oncology.
There is currently no specific data available from studies that have investigated the direct effects of this compound on the induction of apoptosis or cell cycle modulation in cancer cells. Research into the anticancer properties of various chemical entities is extensive, with many studies focusing on compounds that can trigger programmed cell death or halt the cell cycle in malignant cells. nih.govsemanticscholar.orgmdpi.comnih.gov
For instance, studies on other fluorinated compounds have demonstrated antiproliferative and pro-apoptotic effects. A series of novel cinnamide-fluorinated derivatives were synthesized and evaluated for their cytotoxic activity against liver cancer cells, with one compound showing the ability to arrest the cell cycle at the G1 phase and induce apoptosis. nih.gov Similarly, other research has shown that novel 4-phenoxypyridine (B1584201) derivatives can exhibit significant cytotoxicity against various cancer cell lines. nih.gov However, these compounds are structurally distinct from this compound.
The potential for a compound to induce apoptosis is often linked to its ability to modulate key signaling pathways and proteins involved in cell death, such as the Bcl-2 family of proteins and caspases. nih.govmdpi.com Without specific experimental data, any discussion of the pro-apoptotic or cell cycle modulating effects of this compound remains speculative.
Regulation of Gene Expression
There is currently no available research data detailing how or if this compound regulates gene expression. Studies investigating its interaction with transcription factors, epigenetic modifications, or changes in messenger RNA (mRNA) levels have not been published.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Influence of the Cyclopropane (B1198618) Ring Strain and Conformation on Biological Activity
The cyclopropane ring is a cornerstone of the 1-(2-Fluorophenyl)cyclopropanamine structure, imparting significant conformational rigidity and high ring strain, estimated at approximately 27.5 kcal/mol. nih.gov This inherent strain enhances the chemical reactivity of the molecule, a property often exploited in drug design to create rigid scaffolds for interaction with biological targets. nih.gov The rigid, three-membered ring structure restricts the rotational freedom of the substituents, locking them into specific spatial orientations.
This conformational constraint is critical for biological activity, as it can pre-organize the molecule into a conformation that is favorable for binding to a specific enzyme or receptor. nih.gov By reducing the entropic penalty of binding, this rigidity can lead to higher binding affinity and greater selectivity for the intended target. nih.gov The cyclopropane motif serves as a versatile intermediate in organic synthesis, with its unique reactivity patterns being a valuable tool in creating bioactive compounds. nih.gov
Role of the 2-Fluorophenyl Substitution in Molecular Recognition
The substitution of a fluorine atom onto the phenyl ring is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties. nih.govnih.gov In this compound, the placement of the fluorine at the ortho- (or 2-) position is particularly significant.
Steric and Electronic Effects of Ortho-Fluorine
The presence of a fluorine atom at the ortho-position exerts profound steric and electronic effects that influence molecular conformation and interaction with biological targets. Fluorine is the most electronegative element, yet it has a van der Waals radius (1.47 Å) that is only slightly larger than that of hydrogen (1.20 Å), allowing it to be substituted for hydrogen without a significant increase in molecular size. wikipedia.org
Electronic Effects: Electronically, the ortho-fluorine atom has a strong electron-withdrawing inductive effect. This effect can significantly alter the basicity (pKa value) of the nearby amine group. For ortho-substituted anilines, steric inhibition of protonation can occur, making them weaker bases compared to their meta- and para-isomers. numberanalytics.com This modulation of pKa is critical, as the ionization state of the amine group is often crucial for forming key interactions, such as hydrogen bonds or salt bridges, with biological targets. Furthermore, C-H bonds located ortho to a fluorine substituent are known to be more reactive, which can influence the molecule's metabolic stability. nsf.gov
Comparison of Positional Isomers and Their Biological Impact
A comparison of known fluorophenylcyclopropanamine analogs demonstrates the importance of the substitution pattern.
Interactive Table: Properties of Fluorophenylcyclopropanamine Positional Isomers
| Compound Name | CAS Number | Molecular Formula | Key Structural Feature | Potential Biological Impact |
| 2-(2-Fluorophenyl)cyclopropan-1-amine | 1269152-01-3 (HCl salt) | C₉H₁₀FN | Fluorine at ortho-position | Strong steric and inductive effects on the amine group. numberanalytics.comutexas.eduacs.org |
| trans-2-(4-Fluorophenyl)cyclopropan-1-amine | 113516-71-5 | C₉H₁₀FN | Fluorine at para-position | Electronic effects (resonance and inductive) are prominent with minimal steric hindrance on the amine group. tandfonline.com |
| (1R,2S)-2-(2,4-Difluorophenyl)cyclopropanamine | 1643413-83-5 | C₉H₉F₂N | Fluorine at 2- and 4-positions | Combination of ortho-steric effects and strong electron-withdrawing character from two fluorine atoms. tandfonline.com |
| (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | 1402222-66-5 (HCl salt) | C₉H₉F₂N | Fluorine at 3- and 4-positions | Strong electronic influence with a different dipole moment compared to the 2,4-isomer. nsf.gov |
The para-isomer, for instance, would lack the direct steric "ortho-effect" but would still exert a strong electron-withdrawing effect through resonance and induction, influencing the amine's basicity differently. numberanalytics.com Difluoro substitutions, such as in 2,4- or 3,4-difluorophenyl analogs, further amplify these electronic effects, which can enhance binding, improve metabolic stability, or alter target selectivity. nsf.govtandfonline.com
Impact of Amine Functionality on Binding and Reactivity
The primary amine (-NH₂) functionality is a critical pharmacophore in this compound. It is a key site for molecular interactions, primarily through hydrogen bonding. In a biological environment, the amine group can act as a hydrogen bond donor. Furthermore, depending on the pH of the surrounding medium and its own pKa, the amine can become protonated (-NH₃⁺). This positively charged ammonium (B1175870) group is crucial for forming strong ionic interactions (salt bridges) with negatively charged residues, such as aspartate or glutamate, in the active site of an enzyme or receptor. utexas.edu
The reactivity and binding potential of the amine are directly modulated by the 2-fluorophenyl group. As discussed, the ortho-fluorine's electron-withdrawing nature and steric effects can decrease the amine's basicity, affecting the equilibrium between its neutral and protonated states and, consequently, its binding profile. numberanalytics.com The hydrochloride salt form of the compound enhances water solubility, which is an advantageous property for pharmaceutical applications. utexas.edu
Chirality and Stereoisomerism in Biological Activity
The structure of this compound contains chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). Chirality is a fundamental aspect of its biological activity because biological systems, such as enzymes and receptors, are themselves chiral. wikipedia.org This intrinsic chirality allows biological targets to differentiate between the various stereoisomers of a drug molecule, often resulting in one isomer being significantly more active or having a different pharmacological profile than the others.
For cyclopropane derivatives with substituents at two different carbons, cis- and trans-diastereomers are possible. In the case of this compound, where the phenyl and amine groups are on the same carbon, the chirality arises at this carbon and potentially at the second carbon of the cyclopropane ring if it is also substituted. For related compounds like 2-(fluorophenyl)cyclopropan-1-amine, both cis and trans diastereomers exist, each as a pair of enantiomers ((1R,2S), (1S,2R), (1R,2R), (1S,2S)). nih.govtandfonline.com
Diastereomeric and Enantiomeric Purity Effects on Target Selectivity
The stereochemical purity of a chiral drug is paramount for achieving optimal therapeutic outcomes and target selectivity. Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects.
For example, in many central nervous system drugs, different enantiomers exhibit distinct activities. The (R)-enantiomer of venlafaxine (B1195380) is a potent inhibitor of both serotonin (B10506) and noradrenaline reuptake, whereas the (S)-enantiomer is more selective for serotonin. Similarly, for a compound like this compound, it is highly probable that its different stereoisomers would display varying affinities and selectivities for their biological target(s).
Stereospecific Interactions with Biological Macromolecules
A detailed analysis of the stereospecific interactions of this compound with biological macromolecules cannot be provided at this time due to the absence of published research on the subject. There are no available studies that have reported the separation of the (R)- and (S)-enantiomers and their subsequent differential binding affinities or functional activities at any biological target.
Interactive Data Table: Stereospecific Binding of this compound Enantiomers
| Biological Target | Enantiomer | Binding Affinity (Ki, nM) | Functional Activity (IC50/EC50, nM) |
| Data Not Available | (R)-1-(2-Fluorophenyl)cyclopropanamine | N/A | N/A |
| Data Not Available | (S)-1-(2-Fluorophenyl)cyclopropanamine | N/A | N/A |
As indicated in the table, no data are currently available to populate these fields.
Computational Chemistry and Molecular Modeling of 1 2 Fluorophenyl Cyclopropanamine
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.
No molecular dynamics simulation studies for 1-(2-Fluorophenyl)cyclopropanamine complexed with a protein target were found. Consequently, there is no data available, such as Root Mean Square Deviation (RMSD) or Root Mean Square Fluctuation (RMSF) plots, to analyze the stability of such a complex over time.
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage failures. nih.gov In silico computational methods provide a rapid and cost-effective means to predict these pharmacokinetic profiles before a compound is synthesized, helping to prioritize candidates with a higher probability of success. nih.gov These predictive models are built using vast datasets of existing experimental results and employ a range of techniques, from quantitative structure-property relationship (QSPR) models to complex machine learning algorithms, to correlate a molecule's structure with its ADME behavior. nih.govmdpi.com
For a molecule like this compound, key physicochemical properties serve as the foundation for these predictions. Descriptors such as lipophilicity (LogP), topological polar surface area (TPSA), molecular weight, and solubility are fundamental inputs for ADME models. mdpi.com Recent studies on similar cyclopropylamine-containing scaffolds, for instance, have utilized computational predictions to evaluate aqueous solubility, gastrointestinal (GI) absorption, and potential for toxicity. nih.gov While a comprehensive, publicly available ADME profile for this compound is not documented in the literature, its basic molecular properties can be calculated and used as a basis for theoretical assessment. The predicted octanol-water partition coefficient (XlogP), a measure of lipophilicity, is a key parameter influencing a drug's absorption and distribution characteristics. mdpi.com
| Predicted Physicochemical Property | Value | Source |
| Molecular Formula | C₉H₁₀FN | |
| Molecular Weight | 151.18 g/mol | |
| Predicted Lipophilicity (XlogP) | 1.2 |
This table presents computationally derived physicochemical properties for this compound. Data is programmatically generated and should be interpreted in the context of the referenced computational models.
Blood-Brain Barrier (BBB) Permeability Predictions
The ability of a compound to cross the blood-brain barrier (BBB) is a crucial factor, particularly for drugs targeting the central nervous system (CNS) or for peripheral drugs where CNS side effects must be avoided. The BBB is a highly selective barrier that protects the brain, and a compound's ability to permeate it is often expressed as the logarithmic ratio of its concentration in the brain to that in the blood (logBB). mdpi.com
In silico models are invaluable for estimating a compound's BBB penetration potential early in the design phase. mdpi.com These models range from simple classifications (BBB+ for permeable, BBB- for non-permeable) to quantitative predictions of the logBB value. The predictions are typically based on molecular descriptors such as lipophilicity (logP), polar surface area (PSA), molecular weight, and hydrogen bonding capacity. mdpi.com For example, some classification models define compounds with a logBB > 0.3 as readily crossing the BBB, while those with a logBB < -1.0 are considered to be poorly distributed to the brain. mdpi.com Recent computational studies on other novel cyclopropylamine (B47189) derivatives have predicted them to have no BBB permeability, suggesting that this chemical scaffold may be tailored to either avoid or target the CNS depending on its structural modifications. nih.gov
For this compound specifically, a definitive predicted logBB value is not available in published literature. However, based on its physicochemical profile, its potential for BBB permeation can be qualitatively assessed within the framework of established computational models.
| Predicted BBB Permeability Property | Value/Prediction | Source |
| LogBB | Data not publicly available | |
| Permeability Class (based on derivatives) | Predicted as non-permeable | nih.gov |
This table summarizes the status of blood-brain barrier permeability predictions for this compound. The prediction for the permeability class is based on studies of related cyclopropylamine derivatives and may not be directly transferable.
Preclinical and Pharmacological Research on 1 2 Fluorophenyl Cyclopropanamine and Its Analogs
In Vitro Efficacy Studies
Enzyme Inhibition Assays
The cyclopropylamine (B47189) scaffold is a key feature in a number of enzyme inhibitors. A prominent example is the class of trans-2-phenylcyclopropylamine (2-PCPA) derivatives, which are known inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1), an enzyme implicated in cancer. acs.orgnih.gov
Research into structurally designed 2-PCPA derivatives has revealed potent and specific inhibition of LSD1. acs.orgnih.gov For example, the introduction of fluorine atoms to the phenyl ring, as seen in analogs of 1-(2-Fluorophenyl)cyclopropanamine, can enhance inhibitory activity. The compound S2101, a derivative with fluorines at the meta position, is a highly potent LSD1 inhibitor, presumably due to increased hydrophobic interactions with the enzyme. acs.org The addition of a fluorine atom can stabilize the position of the phenyl ring within the enzyme's reactive cavity. researchgate.net
These inhibitors often act in a mechanism-based, irreversible manner by forming a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme. nih.govacs.org The table below summarizes the inhibitory activity of some 2-PCPA analogs against LSD1.
| Compound | Target Enzyme | Inhibition Parameters | Reference |
|---|---|---|---|
| trans-2-Phenylcyclopropylamine (2-PCPA) | LSD1 | KI = 242 µM, kinact = 0.0106 s-1 | nih.govacs.org |
| S2101 | LSD1 | kinact/KI = 4560 M-1s-1 (79 times stronger than 2-PCPA) | acs.org |
| Cyclopropylamine-containing cyanopyrimidine derivatives (e.g., VIIb, VIIi, VIIm) | LSD1 | IC50 = 2.25 µM, 1.80 µM, and 6.08 µM, respectively | nih.gov |
In Vivo Pharmacological Investigations (where cyclopropylamine scaffold is relevant)
Efficacy in Animal Models of Disease (e.g., neurodegenerative diseases, cancer)
The therapeutic potential of compounds containing the cyclopropylamine scaffold has been investigated in various animal models of disease, particularly in oncology.
In the context of cancer, due to the role of LSD1 in tumorigenesis, inhibitors with a cyclopropylamine structure have been evaluated. Syngeneic and xenograft mouse models are commonly used for these preclinical studies. enamine.net For example, cyclopropylamine-containing cyanopyrimidine derivatives, which inhibit LSD1, have demonstrated anticancer activity against a panel of 60 cancer cell lines. nih.gov The most potent of these compounds showed significant anticancer effects in multiple dose studies against leukemia (MOLT-4), lung cancer (A549), and colon cancer (HCT-116) cell lines, while showing less effect on normal cells. nih.gov
While specific in vivo efficacy data for this compound in neurodegenerative disease models is not detailed in the available literature, the general approach involves using transgenic animal models that recapitulate aspects of human diseases like Alzheimer's or Parkinson's disease. nih.govnih.gov These models are instrumental in testing therapeutic interventions. nih.gov
Pharmacokinetic and Pharmacodynamic Correlations
Understanding the relationship between the concentration of a drug in the body over time (pharmacokinetics) and its therapeutic effect (pharmacodynamics) is a critical aspect of preclinical development. For enzyme inhibitors, a key pharmacodynamic parameter is the extent and duration of enzyme inhibition in vivo.
For irreversible inhibitors like the trans-2-phenylcyclopropylamine class of LSD1 inhibitors, the pharmacodynamics are complex. The duration of the pharmacological effect is not solely dependent on the plasma concentration of the drug but also on the rate of enzyme resynthesis.
While specific pharmacokinetic and pharmacodynamic data for this compound are not publicly available, studies on related compounds provide insights. For instance, the in vitro metabolism of a model cyclopropylamine has been studied to understand potential reactive metabolite formation. nih.gov Such studies are crucial for predicting the metabolic fate and potential for toxicity of new chemical entities. The development of potent and selective inhibitors, such as the LSD1 inhibitors derived from 2-PCPA, aims to optimize both the pharmacokinetic profile and the pharmacodynamic effect to achieve a desired therapeutic outcome with minimal off-target effects. acs.orgnih.gov
Medicinal Chemistry Applications and Therapeutic Potential of 1 2 Fluorophenyl Cyclopropanamine
Role as a Pharmaceutical Intermediate and Building Block
1-(2-Fluorophenyl)cyclopropanamine serves as a crucial intermediate and building block in the synthesis of various pharmaceutical compounds. Its structural framework is particularly important in the creation of complex molecules with specific biological activities. The presence of the 2-fluorophenyl group can influence the compound's reactivity and its potential interactions with biological targets. cymitquimica.com
One of the most notable applications of this compound is in the synthesis of Prasugrel, a potent antiplatelet agent used to prevent blood clots. chemicalbook.comgoogleapis.comwipo.intgoogle.com The synthesis of Prasugrel often involves 1-cyclopropyl-2-(2-fluorophenyl)ethanone, a closely related precursor to this compound. googleapis.comwipo.int The process can be optimized by carefully controlling reaction conditions to minimize the formation of impurities. googleapis.com
Similarly, the related compound, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, is a key intermediate in the synthesis of Ticagrelor (B1683153), another important antiplatelet drug. indiamart.comjocpr.comnih.govgoogle.comdaicelpharmastandards.com The synthesis of Ticagrelor and its analogues often involves the coupling of this difluorinated cyclopropanamine derivative with a triazolopyrimidine core. nih.govgoogle.comnih.gov The stereochemistry of the cyclopropanamine is critical for the pharmacological activity of Ticagrelor.
The versatility of fluorinated cyclopropanamines extends to their use as chiral auxiliaries in asymmetric synthesis and as molecular probes for studying enzyme mechanisms. The hydrochloride salt form of these compounds is often used to improve water solubility, which is advantageous for pharmaceutical applications. cymitquimica.com
Development of Novel Therapeutic Agents
Anticancer Drug Discovery
Derivatives of this compound have shown potential in the development of new anticancer drugs. The cyclopropane (B1198618) ring, when incorporated into larger molecules, can enhance their binding to biological targets and improve their metabolic stability. nih.gov
One area of research involves the development of kinase inhibitors. A patent describes cyclopropyl (B3062369) dicarboxamides and their analogues as inhibitors of c-MET kinase, which is implicated in various cancers. google.com These compounds are designed to treat hyperproliferative diseases by modulating the activity of this key enzyme. google.com
Another patent highlights substituted 3-cyanoquinoline compounds as inhibitors of HER-2 and EGFR, two other important targets in cancer therapy. nih.gov While not directly containing the this compound moiety, this research demonstrates the broader interest in complex molecules with fluorinated phenyl groups for cancer treatment.
Neuroprotective and Neurological Disorder Treatments
The structural features of this compound and its derivatives suggest their potential application in the treatment of neurological disorders. The molecule's structure allows for potential interactions with biological systems relevant to neurochemistry and pharmacology. cymitquimica.com
Research has explored the use of related compounds, such as trans-2-arylcyclopropylamines, as potent and selective inhibitors of dipeptidyl peptidase IV (DPP-IV). chemicalbook.com DPP-IV inhibitors are being investigated for their potential neuroprotective effects in conditions like Alzheimer's disease.
Furthermore, compounds containing a cyclopropane ring have been investigated for their antidepressant activities. nih.gov The unique conformational constraints imposed by the cyclopropane ring can lead to enhanced affinity for specific receptors in the central nervous system. While direct studies on this compound for schizophrenia are not prominent, the broader class of cyclopropylamines is of interest in neuropharmacology.
Antimicrobial Applications
Derivatives of cyclopropanamine have been synthesized and evaluated for their antimicrobial properties. Research has shown that the introduction of a cyclopropane ring can lead to compounds with significant antibacterial and antifungal activities. nih.govmdpi.com
A study on amide derivatives containing a cyclopropane ring found that the type and position of substituents on the benzene (B151609) ring and amide group significantly influence their antimicrobial activity. nih.gov For instance, aryl amides generally showed higher activity than fatty amides. nih.gov The introduction of halogens, such as fluorine, on the benzene ring was found to be beneficial for antibacterial activity. nih.gov
Another area of research has focused on creating hybrids of existing antibiotics with cyclopropane-containing moieties. For example, ciprofloxacin (B1669076) hybrids incorporating a 1-[(1R,2S)-2-fluorocyclopropyl] group have been synthesized and shown to have potent activity against a range of drug-sensitive and drug-resistant bacteria. nih.gov
Cardiovascular Agents (through related Ticagrelor intermediates)
As previously mentioned, this compound and its analogues are critical intermediates in the synthesis of cardiovascular drugs like Ticagrelor. indiamart.comjocpr.comdaicelpharmastandards.comnih.gov Ticagrelor is a P2Y12 receptor antagonist that inhibits platelet aggregation and is used to prevent thrombotic events in patients with acute coronary syndrome. daicelpharmastandards.com
The synthesis of Ticagrelor involves the coupling of a (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine intermediate with a complex heterocyclic core. jocpr.comnih.govgoogle.com The specific stereochemistry of the cyclopropanamine is essential for the drug's efficacy. Research has also explored the synthesis of Ticagrelor analogues to investigate the relationship between their structure and their antiplatelet and antibacterial activities. nih.gov
Anti-tubercular agents
The development of new anti-tubercular agents is a critical area of research due to the rise of drug-resistant strains of Mycobacterium tuberculosis. ijpsr.comresearchgate.netresearchgate.net Compounds containing cyclopropane rings and fluorinated phenyl groups are being explored for their potential in this field.
Research has shown that fluorinated analogues of existing anti-TB drugs can exhibit enhanced potency. nih.gov The small size and high electronegativity of fluorine can improve a compound's ability to interact with its target enzyme. nih.gov
Several studies have investigated the anti-tubercular activity of various heterocyclic compounds, some of which incorporate structural motifs similar to those found in this compound derivatives. ijpsr.comresearchgate.netmdpi.commdpi.comnih.govmdpi.com For example, chalcones with dichlorophenyl moieties have shown inhibitory activity against M. tuberculosis. mdpi.com Additionally, triazole derivatives have demonstrated significant anti-TB activity, with some compounds targeting key enzymes in the mycobacterial cell wall synthesis pathway. mdpi.com While direct studies on this compound for tuberculosis are not extensive, the broader class of compounds with similar structural features holds promise for the development of new anti-tubercular therapies.
Lead Optimization Strategies Utilizing the this compound Scaffold
The this compound scaffold serves as a valuable starting point for lead optimization in drug discovery, a process that refines the properties of a promising compound to enhance its efficacy, selectivity, and pharmacokinetic profile. danaher.compatsnap.com The inherent characteristics of this scaffold, including the rigid cyclopropane ring and the electron-withdrawing fluorine atom, provide a framework for systematic modification to improve drug-like properties.
Key lead optimization strategies involving this scaffold often focus on structure-activity relationship (SAR) studies, where systematic modifications are made to different parts of the molecule to understand their impact on biological activity. patsnap.com For derivatives of this compound, these modifications typically target three main areas: the phenyl ring, the cyclopropane ring, and the amino group.
Phenyl Ring Modifications: The substitution pattern on the phenyl ring is a critical determinant of a compound's biological activity and selectivity. The fluorine atom at the ortho position of the this compound scaffold significantly influences the molecule's electronic properties and can enhance binding affinity to target proteins. mdpi.com Further modifications, such as the introduction of additional substituents or altering the position of the existing fluorine atom, are common strategies. For instance, in the development of monoamine oxidase (MAO) inhibitors, the type and position of halogen substituents on the phenyl ring have been shown to modulate inhibitory potency and selectivity for MAO-A versus MAO-B isoforms. nih.govnih.gov
Cyclopropane Ring Modifications: The cyclopropane ring provides a rigid structure that can be advantageous for locking the molecule into a specific conformation for optimal target binding. Lead optimization may involve the introduction of substituents on the cyclopropane ring itself. For example, the addition of a methoxy (B1213986) group at the 2-position of the cyclopropyl ring in related cis-cyclopropylamines has been shown to yield potent and selective MAO-B inhibitors. nih.gov
Amine Group Modifications: The primary amine of this compound is a key site for modification to alter a compound's physicochemical properties, such as solubility and basicity, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. danaher.com Acylation or alkylation of the amino group can lead to derivatives with improved target engagement and pharmacokinetic properties. For example, in the design of 5-HT2C receptor agonists, modification of the cyclopropylmethylamine moiety was a key strategy to enhance potency and selectivity. nih.gov
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, play a crucial role in guiding these optimization strategies by predicting how structural changes will affect target binding and other properties. patsnap.comnih.gov
The following table summarizes key research findings on the lead optimization of this compound derivatives and related analogs.
| Target | Key Optimization Findings | Reference |
| Monoamine Oxidase (MAO) | Introduction of alkoxy groups on the cyclopropane ring can enhance MAO-B selectivity. | nih.gov |
| 5-HT2C Receptor | Modifications at the 2-alkoxy and 5-fluoro positions of the phenyl ring, along with changes to the cyclopropylmethylamine portion, are critical for potency and selectivity. | nih.gov |
| General CNS Drug Design | The presence of at least one nitrogen atom and a low polar surface area are desirable for central nervous system penetration. | nih.gov |
Patent Landscape and Intellectual Property in Relation to this compound Derivatives
The therapeutic potential of this compound derivatives has led to significant activity in the realm of intellectual property, with numerous patents filed to protect novel compounds and their applications. These patents highlight the diverse range of therapeutic areas being explored for this class of compounds, particularly in the treatment of neurological disorders.
An analysis of the patent landscape reveals a focus on the development of novel analogs with improved efficacy, selectivity, and pharmacokinetic profiles. Many patents claim broad Markush structures, encompassing a wide range of substitutions on the this compound core. This strategy aims to secure a broad scope of protection for related chemical entities.
For example, patents have been granted for cyclopropanamine compounds as lysine-specific demethylase-1 (LSD1) inhibitors for the potential treatment of schizophrenia, neurodegenerative diseases like Alzheimer's and Parkinson's disease, and other developmental disorders. google.com Other patents disclose imidazole (B134444) compounds incorporating a 2-fluorophenyl moiety for the treatment of neurodegenerative disorders. google.com
The following interactive table provides a summary of representative patents claiming derivatives of this compound and related structures, showcasing the assignees, therapeutic indications, and general structural features.
| Patent Number | Assignee | Therapeutic Indication | General Structural Features Claimed |
| US20150291577A1 | - | Schizophrenia, neurodegenerative diseases, developmental disorders | Cyclopropanamine compounds with various substitutions, including optionally substituted phenyl groups. google.com |
| US7342118B2 | Pfizer Inc. | Neurodegenerative disorders | Imidazole compounds with a 1-(2-fluorophenyl)propan-2-ylamino moiety. google.com |
| WO2024121048 | - | CNS and PNS disorders | Urea compounds as activators of potassium channels, with some examples containing fluorophenyl groups. criver.com |
The intellectual property surrounding this compound derivatives underscores the significant commercial interest in this chemical scaffold. The ongoing filing of patents suggests that research and development in this area remains active, with the potential for new therapeutic agents to emerge in the coming years.
Q & A
What are the optimal synthetic routes for preparing 1-(2-Fluorophenyl)cyclopropanamine with high purity?
Answer:
The synthesis typically involves cyclopropanation of a fluorophenyl-substituted precursor. Key steps include:
- Cyclopropane ring formation : Use transition-metal catalysts (e.g., rhodium or copper) to facilitate [2+1] cycloaddition between styrene derivatives and diazo compounds. Reaction conditions (e.g., temperature, solvent) must be optimized to minimize side products like dimerization .
- Purification : Hydrochloride salt formation (e.g., 2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride) improves crystallinity, enabling recrystallization for ≥95% purity. Solvent systems like ethanol/water are effective for this step .
Data Note : Purity can be confirmed via HPLC (retention time ~8.2 min under C18 column, acetonitrile/water gradient) .
How can spectroscopic and crystallographic methods resolve ambiguities in structural characterization?
Answer:
- FTIR-ATR : Confirm the cyclopropane ring via C-H bending vibrations (950–1000 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹). Fluorine substitution alters aromatic ring vibrations (e.g., C-F stretches at 1220–1250 cm⁻¹) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving positional disorder in the cyclopropane ring. For example, anisotropic displacement parameters can clarify fluorine orientation in the 2-fluorophenyl group .
Example : A 2023 study resolved a crystallographic discrepancy where fluorine occupancy was misassigned due to twinning; SHELXD’s dual-space algorithm corrected this .
What computational strategies predict the biological activity of this compound derivatives?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with targets like monoamine oxidases (MAOs). The fluorophenyl group’s electron-withdrawing effects enhance binding affinity to MAO-B’s hydrophobic pocket (ΔG ≈ -8.2 kcal/mol) .
- QSAR modeling : Correlate substituent effects (e.g., meta-fluoro vs. para-fluoro) with activity. Charge distribution (e.g., -3.8931 a.u. for ZINC32118560) predicts inhibitory potency .
Advanced Tip : Combine MD simulations (AMBER) to assess conformational stability of the cyclopropane ring in aqueous environments .
How do structural modifications influence metabolic stability in preclinical studies?
Answer:
- Fluorine positioning : 2-Fluorophenyl derivatives show slower hepatic clearance (t₁/₂ = 4.2 h in rat microsomes) compared to 3- or 4-fluoro isomers due to reduced CYP450 binding .
- Cyclopropane ring rigidity : Enhances metabolic resistance by limiting oxidation. Deuterated analogs (e.g., cyclopropane-d₂) further extend half-life (t₁/₂ increased by 30%) .
Validation : LC-MS/MS quantifies parent compound depletion in microsomal assays, with 2-fluoro derivatives retaining >80% after 1 hour .
How can contradictory data in enantiomeric resolution be addressed?
Answer:
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers. The (1R,2S)-isomer elutes earlier (RT = 12.3 min) than (1S,2R) (RT = 14.1 min) .
- Circular Dichroism (CD) : Resolve ambiguities in optical rotation data. The (1R,2S)-enantiomer exhibits a positive Cotton effect at 220 nm .
Case Study : A 2021 study corrected misassigned configurations using X-ray anomalous dispersion (SHELXL’s Hooft parameter) .
What experimental controls are critical in assessing neuropharmacological activity?
Answer:
- In vitro assays : Include ketamine as a positive control for NMDA receptor antagonism. This compound’s IC₅₀ should be compared to MK-801 (e.g., IC₅₀ = 12 nM vs. 8 nM for MK-801) .
- Off-target screening : Test binding to σ-1 receptors (≥50% inhibition at 10 μM indicates promiscuity). Fluorine substitution reduces off-target binding by 40% compared to non-fluorinated analogs .
How are stability studies designed for hydrochloride salts under varying pH conditions?
Answer:
- Forced degradation : Expose the hydrochloride salt to pH 1–13 buffers at 40°C for 24 h. Monitor degradation via UPLC-MS. Stability is optimal at pH 4–6 (<5% degradation), while acidic conditions (pH <2) induce cyclopropane ring opening .
- Excipient compatibility : Test with mannitol or lactose; no interactions observed via DSC (melting point remains 198–200°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
